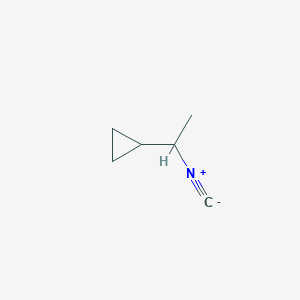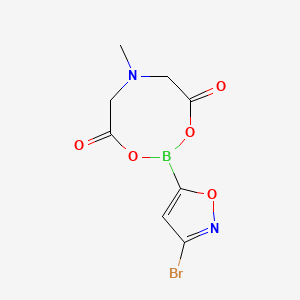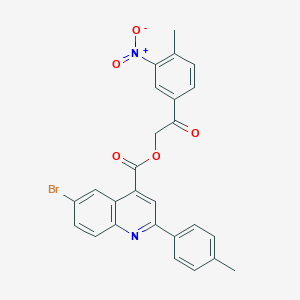
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-bromo-2-(p-tolyl)quinoline-4-carboxylate de 2-(4-méthyl-3-nitrophényl)-2-oxoéthyle est un composé organique complexe qui appartient à la classe des dérivés de la quinoléine. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé, avec sa structure unique, a un potentiel pour diverses applications de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-bromo-2-(p-tolyl)quinoline-4-carboxylate de 2-(4-méthyl-3-nitrophényl)-2-oxoéthyle implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent le 4-méthyl-3-nitrobenzaldéhyde, la 6-bromo-2-(p-tolyl)quinoléine et le chlorure d’oxalyle d’éthyle. Les conditions de réaction peuvent impliquer :
Étape 1 : Nitration du 4-méthylbenzaldéhyde pour former du 4-méthyl-3-nitrobenzaldéhyde.
Étape 2 : Réaction de condensation entre le 4-méthyl-3-nitrobenzaldéhyde et la 6-bromo-2-(p-tolyl)quinoléine en présence d’une base telle que l’hydrure de sodium.
Étape 3 : Estérification avec le chlorure d’oxalyle d’éthyle pour former le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs automatisés et de la chimie en flux continu peut améliorer l’efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-bromo-2-(p-tolyl)quinoline-4-carboxylate de 2-(4-méthyl-3-nitrophényl)-2-oxoéthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en un groupe amino à l’aide d’agents réducteurs tels que l’hydrogène gazeux et un catalyseur de palladium.
Substitution : L’atome de brome peut être substitué par d’autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Hydrolyse : Le groupe ester peut être hydrolysé pour former l’acide carboxylique correspondant.
Réactifs et conditions courants
Oxydation : Hydrogène gazeux, catalyseur de palladium.
Substitution : Nucléophiles tels que les amines ou les thiols.
Hydrolyse : Conditions acides ou basiques.
Principaux produits formés
Réduction : 6-bromo-2-(p-tolyl)quinoline-4-carboxylate de 2-(4-méthyl-3-aminophényl)-2-oxoéthyle.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Hydrolyse : Acide 6-bromo-2-(p-tolyl)quinoline-4-carboxylique de 2-(4-méthyl-3-nitrophényl)-2-oxoéthyle.
4. Applications de recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigué pour son utilisation potentielle comme intermédiaire pharmaceutique.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 6-bromo-2-(p-tolyl)quinoline-4-carboxylate de 2-(4-méthyl-3-nitrophényl)-2-oxoéthyle dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, ce qui entraîne l’inhibition ou l’activation de voies biologiques spécifiques. La présence des groupes nitro et brome peut influencer sa réactivité et son affinité de liaison.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-bromo-2-(p-tolyl)quinoline-4-carboxylate de 2-(4-méthylphényl)-2-oxoéthyle
- 6-bromo-2-(p-tolyl)quinoline-4-carboxylate de 2-(4-nitrophényl)-2-oxoéthyle
Unicité
Le 6-bromo-2-(p-tolyl)quinoline-4-carboxylate de 2-(4-méthyl-3-nitrophényl)-2-oxoéthyle est unique en raison de la présence des groupes nitro et méthyle sur le cycle phényle, ce qui peut influencer sa réactivité chimique et son activité biologique. La combinaison de ces groupes fonctionnels avec le noyau quinoléine en fait un composé polyvalent pour diverses applications de recherche.
Propriétés
Numéro CAS |
355421-45-3 |
|---|---|
Formule moléculaire |
C26H19BrN2O5 |
Poids moléculaire |
519.3 g/mol |
Nom IUPAC |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H19BrN2O5/c1-15-3-6-17(7-4-15)23-13-21(20-12-19(27)9-10-22(20)28-23)26(31)34-14-25(30)18-8-5-16(2)24(11-18)29(32)33/h3-13H,14H2,1-2H3 |
Clé InChI |
FFZSUWLWMREBAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone](/img/structure/B12046082.png)


![1-Methyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B12046104.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12046107.png)
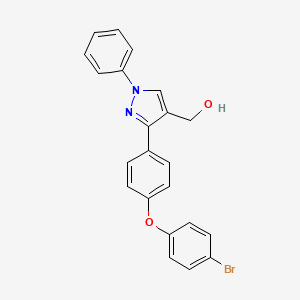

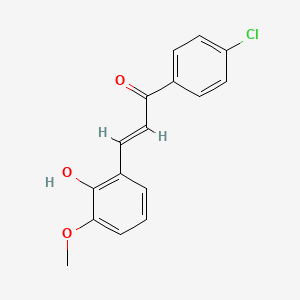

![ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B12046123.png)
